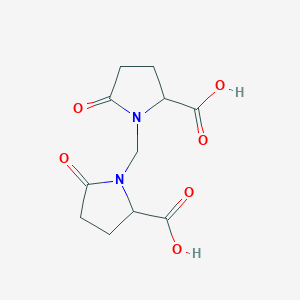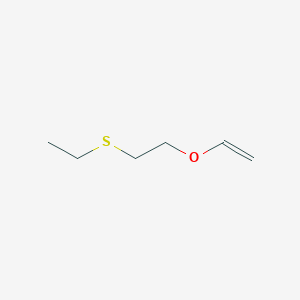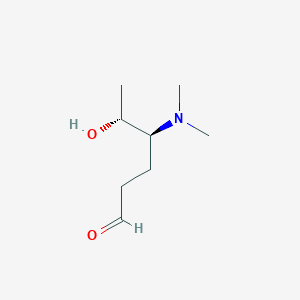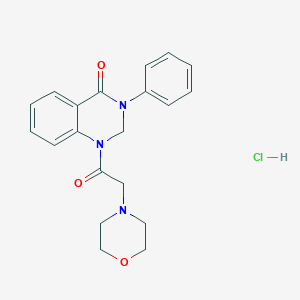
1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclopentane, also known as ADMA or 1,1,1,3,3,3-hexamethyldisilazane, is a chemical compound that has been widely used in scientific research. This compound is a derivative of the silazane family and has been extensively studied for its unique properties and applications in various fields of science.
Mechanism of Action
1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclopentane acts as a surface modifier and can be used to alter the properties of various materials. It has a unique ability to form a self-assembled monolayer on the surface of materials, which can improve their wettability, adhesion, and corrosion resistance. This compound can also be used as a precursor for the deposition of silicon-containing thin films.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile and is considered safe for use in laboratory experiments. However, its effects on biological systems are not well understood, and further research is needed to determine its potential impact on human health.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclopentane in laboratory experiments is its ability to modify the surface properties of materials without significantly altering their bulk properties. This makes it an attractive option for researchers who want to study the effects of surface modifications on various materials.
However, this compound has some limitations in laboratory experiments. For example, it can be difficult to control the thickness of the self-assembled monolayer formed on the surface of materials. In addition, the deposition of silicon-containing thin films using this compound can be challenging, and alternative precursors may be needed for certain applications.
Future Directions
There are many potential future directions for research on 1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclopentane. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the investigation of the biological effects of this compound and its potential use as a drug delivery agent.
Furthermore, this compound has the potential to be used in the development of new materials for various applications, including electronics, energy, and biomedical engineering. Research in these areas could lead to the development of new technologies and materials that could have a significant impact on society.
Conclusion
In conclusion, this compound is a unique compound that has been extensively studied for its properties and applications in various fields of science. Its ability to modify the surface properties of materials makes it an attractive option for researchers, and there are many potential future directions for research on this compound. However, further research is needed to fully understand its potential impact on biological systems and its potential use in various applications.
Synthesis Methods
1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclopentane can be synthesized through the reaction of hexamethyldisilazane with ammonia, followed by methylation with dimethyl sulfate. This synthesis method is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
1-(2-Aminoethyl)-2-methoxy-2,4-dimethyl-1-aza-2-silacyclopentane has been used in various scientific research applications, including surface modification of materials, chemical vapor deposition, and as a reagent in organic synthesis. In addition, this compound has been used as a protective agent for biological samples during electron microscopy.
properties
CAS RN |
18441-77-5 |
|---|---|
Molecular Formula |
C8H20N2OSi |
Molecular Weight |
188.34 g/mol |
IUPAC Name |
2-(2-methoxy-2,4-dimethylazasilolidin-1-yl)ethanamine |
InChI |
InChI=1S/C8H20N2OSi/c1-8-6-10(5-4-9)12(3,7-8)11-2/h8H,4-7,9H2,1-3H3 |
InChI Key |
LQYCLWLZOFYFOY-UHFFFAOYSA-N |
SMILES |
CC1CN([Si](C1)(C)OC)CCN |
Canonical SMILES |
CC1CN([Si](C1)(C)OC)CCN |
Other CAS RN |
18441-77-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2H-1,3-Thiazine-6-carboxylic acid, 3,4-dihydro-2-[(o-methoxyphenyl)imino]-4-oxo-, methyl ester](/img/structure/B98526.png)








